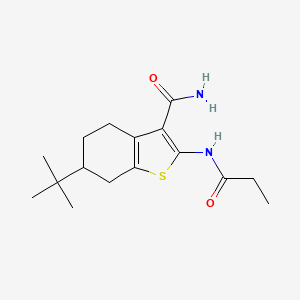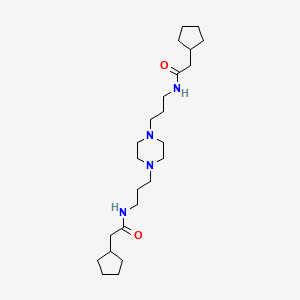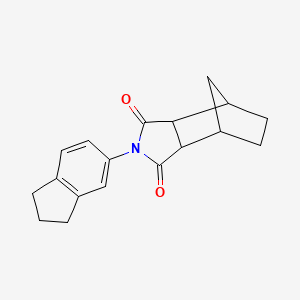![molecular formula C18H21BrN2O2S B10977990 (4-Bromo-5-ethylthiophen-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10977990.png)
(4-Bromo-5-ethylthiophen-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-Bromo-5-ethylthiophen-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic molecule featuring a thiophene ring substituted with bromine and ethyl groups, and a piperazine ring substituted with a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-5-ethylthiophene and 4-(2-methoxyphenyl)piperazine.
Step 1 Formation of Intermediate: The thiophene derivative is first brominated using bromine in the presence of a catalyst like iron(III) bromide to form 4-bromo-5-ethylthiophene.
Step 2 Coupling Reaction: The brominated thiophene is then coupled with 4-(2-methoxyphenyl)piperazine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, to form the desired product.
Reaction Conditions: Typical conditions include the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide (DMF) or toluene, under an inert atmosphere at elevated temperatures (80-120°C).
Industrial Production Methods
Industrial production would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Thiophene derivatives with various substituents
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Receptor Binding Studies: Investigated for its ability to bind to various biological receptors, potentially influencing neurotransmitter systems.
Medicine
Pharmacological Agents: Explored for its potential as a pharmacological agent in treating neurological disorders due to its piperazine moiety, which is common in many psychoactive drugs.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of (4-Bromo-5-ethylthiophen-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone likely involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, which could explain its potential effects on the central nervous system. The thiophene ring may contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromo-5-ethylthiophen-2-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
- (4-Bromo-5-ethylthiophen-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Uniqueness
The unique combination of the thiophene and piperazine rings, along with the specific substituents, gives (4-Bromo-5-ethylthiophen-2-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone distinct chemical and biological properties. Its potential to interact with multiple biological targets makes it a valuable compound for further research in medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C18H21BrN2O2S |
|---|---|
Peso molecular |
409.3 g/mol |
Nombre IUPAC |
(4-bromo-5-ethylthiophen-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H21BrN2O2S/c1-3-16-13(19)12-17(24-16)18(22)21-10-8-20(9-11-21)14-6-4-5-7-15(14)23-2/h4-7,12H,3,8-11H2,1-2H3 |
Clave InChI |
GYLRXKQDJARKFM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propan-2-yl 6-methyl-2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10977915.png)

![2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10977923.png)
![N-(2,3-dimethoxybenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10977934.png)
![2-(2-Chloro-5-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B10977958.png)

![5-methyl-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B10977968.png)

![2-({5-[(benzylsulfanyl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10977986.png)

![N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10977994.png)
![N-{3-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide](/img/structure/B10977995.png)
![3-(4-Methoxyphenyl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10977996.png)
methanone](/img/structure/B10978001.png)